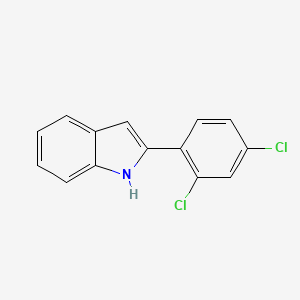
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a cyclohexylamine derivative, characterized by the presence of five methyl groups attached to the cyclohexane ring. This compound is often used in asymmetric synthesis as a chiral auxiliary, facilitating various chemical reactions such as Diels-Alder reactions, aldol reactions, and Michael additions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of 1,3,3,5,5-pentamethylcyclohexanone: This is achieved through a series of alkylation reactions.
Amination: The ketone is then converted to the corresponding amine using reductive amination techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Research focuses on its potential as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by providing a chiral environment that influences the stereochemistry of the reaction products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3,5,5-pentamethylcyclohexan-1-amine: Similar structure but without the hydrochloride group.
Neramexane: A compound related to memantine, known for its neuroprotective effects.
Uniqueness
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride is unique due to its specific structure, which provides a chiral environment that is highly effective in asymmetric synthesis. This makes it a valuable tool in the production of enantiomerically pure compounds, which are important in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLDPJARGGJLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)








![N-phenyl-N-(propan-2-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3012263.png)

